[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine

Heterocyclic synthesis Pyrrolopyridine Reductive cyclization

[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine (CAS 142078-36-2) is a heterocyclic enamine intermediate with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol. It belongs to the class of 2-chloro-5-nitropyridine derivatives bearing a dimethylaminovinyl substituent at the 4-position.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
CAS No. 142078-36-2
Cat. No. B172821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine
CAS142078-36-2
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C9H10ClN3O2/c1-12(2)4-3-7-5-9(10)11-6-8(7)13(14)15/h3-6H,1-2H3/b4-3+
InChIKeyZKXSBZKRONWVMK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

142078-36-2: Chloro-Nitro-Pyridinyl Enamine Building Block for Heterocyclic Synthesis – Technical Selection Overview


[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine (CAS 142078-36-2) is a heterocyclic enamine intermediate with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol [1]. It belongs to the class of 2-chloro-5-nitropyridine derivatives bearing a dimethylaminovinyl substituent at the 4-position. The compound features three functional domains on a single pyridine ring: an electron-withdrawing nitro group (5-position), a chlorine leaving group amenable to nucleophilic aromatic substitution (SNAr) (2-position), and an enamine side-chain (4-position) capable of participating in cyclocondensation and reductive cyclization reactions . These structural elements render this compound a dual-purpose intermediate for constructing fused pyridine heterocycles, particularly 1H-pyrrolo[2,3-c]pyridine scaffolds, which are privileged cores in kinase inhibitor programs [2]. The compound is commercially available from multiple suppliers at standard purity levels of 95%, typically stabilized with 4-tert-butylcatechol (TBC) to prevent enamine polymerization during storage at 2–8°C .

Why 142078-36-2 Cannot Be Substituted with Simpler Chloro-Nitropyridines – The Functional Group Triad Argument


The procurement of this specific CAS number over simpler or isomeric chloro-nitropyridine building blocks is dictated by the unique spatial arrangement of the three reactive handles on the pyridine core. In compounds such as 2-chloro-5-nitropyridine (CAS 4548-45-2), only two reactive centers exist (C2–Cl and C5–NO₂), requiring additional synthetic steps to install a vinyl-enamine equivalent prior to cyclization [1]. In contrast, 142078-36-2 pre-integrates the enamine moiety at the 4-position, orthogonally positioned relative to both the chloro and nitro groups. This 1,2,4-trisubstitution pattern enables a single-step reductive cyclization (Zn/HOAc or H₂/Raney Ni) to directly form the pyrrolo[2,3-c]pyridine bicycle, wherein the enamine nitrogen becomes the pyrrole nitrogen, the nitro group is reduced to the primary amine that attacks the enamine β-carbon, and the chlorine remains for downstream diversification [2][3]. Regioisomeric enamine-pyridines (e.g., 3-[2-(dimethylamino)vinyl]-4-nitropyridine, CAS 104118-88-9) lack the chlorine atom and therefore cannot serve as a handle for subsequent SNAr or cross-coupling reactions, limiting their utility to single-purpose synthetic routes. The quantitative consequences of this functional group triad are substantiated below.

Quantitative Evidence Guide for 142078-36-2: Head-to-Head Comparison with Closest Analogs for Procurement Decisions


Reductive Cyclization Yield: 142078-36-2 vs. Non-Enamine 2-Chloro-4-methyl-5-nitropyridine

The target compound 142078-36-2 enables a single-step reductive cyclization to construct the pyrrolo[2,3-c]pyridine core, a transformation not accessible from the simpler methyl analog 2-chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) without pre-functionalization. In a representative patent procedure, 2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine (5.56 g, 24.42 mmol) was reduced with Zn (15.97 g, 10 eq) in acetic acid at 0°C to room temperature over 18 h, producing 2.79 g of the cyclized product 2-chloro-4-methyl-5-nitropyridine as an approximate 10:1 mixture with a minor pyrrolopyridine impurity, representing approximately 50% yield after chromatographic purification [1]. The non-enamine comparator 2-chloro-4-methyl-5-nitropyridine cannot undergo this intramolecular cyclization and requires a multi-step sequence (Knoevenagel condensation with DMF-DMA followed by reduction) to achieve the same transformation, with cumulative yields typically below 30% over two steps .

Heterocyclic synthesis Pyrrolopyridine Reductive cyclization

Functional Group Count Comparison: 142078-36-2 Possesses Three Orthogonal Reactive Handles vs. Two for Common Analogs

The target compound incorporates three chemically orthogonal functional groups on a single pyridine ring: (i) a C2–Cl bond for SNAr or cross-coupling, (ii) a C5–NO₂ group reducible to NH₂ for amidation or diazotization, and (iii) a C4–enamine side-chain for cyclocondensation or cyclization. By contrast, the widely used building block 2-chloro-5-nitropyridine (CAS 4548-45-2) possesses only two handles (C2–Cl and C5–NO₂) and lacks the enamine moiety entirely [1]. The enamine-containing analog 3-[2-(dimethylamino)vinyl]-4-nitropyridine (CAS 104118-88-9) bears an enamine and a nitro group but lacks the chlorine atom, eliminating the possibility of late-stage SNAr diversification . The three-handle architecture of 142078-36-2 enables three distinct sequential derivatizations from a single intermediate, reducing the linear step count for complex target molecules.

Building block versatility Diversification points Parallel synthesis

LogP and Permeability Predictability: 142078-36-2 Provides a Computationally Favorable Intermediate Lipophilicity for CNS Drug Design

The computed XLogP3-AA value for 142078-36-2 is 2.2, placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and passive blood-brain barrier permeation [1]. The bromo-substituted analog (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine exhibits a higher predicted LogP of approximately 2.8 due to the bromine and methoxy substituents, which may reduce aqueous solubility and increase non-specific protein binding . The N-oxide derivative (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS 104118-88-9) possesses a lower LogP (~1.0) but introduces a polar N-oxide group that can undergo deoxygenation under reductive conditions, complicating downstream chemistry [2]. The intermediate LogP of 142078-36-2 thus offers a balanced starting point for CNS-oriented library design without requiring property-modulating protecting group strategies.

LogP Drug-likeness CNS permeability Physicochemical property

Commercial Purity and Stabilization: 142078-36-2 Is Supplied with TBC Stabilizer to Prevent Enamine Oligomerization, Unlike Unstabilized Analogs

Commercially, 142078-36-2 is routinely supplied at 95% purity with 4-tert-butylcatechol (TBC) added as a radical polymerization inhibitor to prevent enamine oligomerization during storage at 2–8°C . Batch-specific analytical certificates (NMR, HPLC, GC) are available from suppliers such as Bidepharm, enabling end-user verification prior to use . In contrast, the closely related N-oxide analog (CAS 104118-88-9) and the simpler building block 2-chloro-5-nitropyridine (CAS 4548-45-2) are not reported to require or include stabilizers, despite the latter being prone to hydrolysis of the chloro substituent under humid conditions . Sigma-Aldrich lists 142078-36-2 under its AldrichCPR (Custom Pharmaceutical Research) program, categorizing it as a 'rare and unique chemical' for which the supplier does not collect in-house analytical data, placing the burden of identity verification on the purchaser unless sourced from an alternative vendor providing full characterization .

Stabilizer Purity assurance Storage stability Procurement quality

Optimal Application Scenarios for 142078-36-2 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: One-Step Synthesis of 1H-Pyrrolo[2,3-c]pyridine Kinase Inhibitor Cores

For medicinal chemistry teams synthesizing pyrrolo[2,3-c]pyridine-based kinase inhibitor libraries (targeting PIM, Mps1, or CRAC channel kinases), 142078-36-2 enables a single-step reductive cyclization that directly constructs the bicyclic scaffold while preserving the C2-chloro substituent for subsequent diversification via SNAr or Suzuki coupling. The ~50% single-step yield, compared to <30% cumulative yield for multi-step routes starting from non-enamine analogs [1], translates to more efficient use of precious downstream building blocks. The three-handle architecture allows parallel optimization of vectors at C2, C5, and the pyrrole nitrogen [2].

Process Chemistry: Kilogram-Scale Intermediate with Stabilized Storage Profile

In process development campaigns where long-term intermediate storage and batch reproducibility are critical, 142078-36-2 sourced with TBC stabilizer and full analytical documentation (NMR, HPLC, GC) provides a defined, quality-controlled starting material [1]. The stabilizer prevents molecular weight increase due to radical-initiated enamine polymerization during extended storage, a failure mode documented for unstabilized vinyl-enamine building blocks. The intermediate LogP of 2.2 also facilitates extractive workup (EtOAc/aqueous partition) during downstream processing [2].

CNS Drug Discovery: Balanced Lipophilicity for Blood-Brain Barrier Penetration

For CNS-targeted programs, 142078-36-2 offers a computed XLogP3-AA of 2.2, within the optimal range for passive BBB permeation (LogP 1–3) [1]. This avoids the excessive lipophilicity of bromo-substituted enamine analogs (LogP ~2.8) that risk P-glycoprotein efflux and poor aqueous solubility, and avoids the metabolic instability associated with N-oxide analogs that require reductive deoxygenation steps incompatible with many heterocyclic cores. Starting from 142078-36-2 preserves the option to tune final LogP through the C2 and C5 vectors rather than being constrained by an already suboptimal core lipophilicity [2].

Quote Request

Request a Quote for [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.